molecular formula C14H19BrO2S B15339461 1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene

1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene

Cat. No.: B15339461
M. Wt: 331.27 g/mol
InChI Key: UZXKZLHBFZWOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom at the first position and a sulfonyl group attached to a 2-cyclohexylethyl chain at the third position

Preparation Methods

The synthesis of 1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene typically involves multiple steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting bromobenzene with a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Alkylation: The final step is the alkylation of the sulfonylated bromobenzene with 2-cyclohexylethyl bromide in the presence of a strong base like sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene undergoes various types of chemical reactions:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: The sulfonyl group can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, particularly the reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene can be compared with other similar compounds such as:

    1-Bromo-4-((2-cyclohexylethyl)sulfonyl)benzene: Similar structure but with the sulfonyl group at the fourth position.

    1-Chloro-3-((2-cyclohexylethyl)sulfonyl)benzene: Similar structure but with a chlorine atom instead of bromine.

    1-Bromo-3-((2-phenylethyl)sulfonyl)benzene: Similar structure but with a phenylethyl group instead of a cyclohexylethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexylethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H19BrO2S

Molecular Weight

331.27 g/mol

IUPAC Name

1-bromo-3-(2-cyclohexylethylsulfonyl)benzene

InChI

InChI=1S/C14H19BrO2S/c15-13-7-4-8-14(11-13)18(16,17)10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2

InChI Key

UZXKZLHBFZWOIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.